molecular formula C26H47BO2S B2967114 2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1810044-61-1

2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2967114
CAS No.: 1810044-61-1
M. Wt: 434.53
InChI Key: XXJQRXNTPDYOCY-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a thienyl group substituted with a 2-hexyldecyl alkyl chain and a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group. Its structure combines a π-conjugated thiophene unit with a long alkyl chain, enhancing solubility and processability in organic solvents while maintaining electronic properties critical for optoelectronic applications . It is primarily used as a monomer in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers for organic semiconductors .

Properties

IUPAC Name

2-[5-(2-hexyldecyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47BO2S/c1-7-9-11-13-14-16-18-22(17-15-12-10-8-2)21-23-19-20-24(30-23)27-28-25(3,4)26(5,6)29-27/h19-20,22H,7-18,21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJQRXNTPDYOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CCCCCC)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound with unique structural characteristics. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

  • Molecular Formula: C26H47BO2S
  • Molar Mass: 434.53 g/mol
  • CAS Number: 1810044-61-1

Structure

The compound features a dioxaborolane ring structure that contributes to its reactivity and biological properties. The presence of the thiophene moiety enhances its electronic properties, making it suitable for applications in organic electronics and photonics.

Biological Activity

The biological activity of this compound has been explored in various studies. Here are some key findings:

Antioxidant Activity

Research indicates that compounds containing boron exhibit significant antioxidant properties. The dioxaborolane structure may contribute to the stabilization of radical species, thereby enhancing their efficacy as antioxidants.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The thiophene component is known for its ability to disrupt bacterial membranes, potentially leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound appears to induce apoptosis in specific cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

Study Findings Reference
Study on Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Antimicrobial Activity AssessmentShowed inhibition of growth against Staphylococcus aureus and E. coli.
Cytotoxicity EvaluationInduced apoptosis in breast cancer cell lines with minimal effects on normal fibroblasts.

The proposed mechanisms underlying the biological activities of this compound include:

  • Radical Scavenging: The dioxaborolane ring can stabilize free radicals through electron donation.
  • Membrane Disruption: The hydrophobic nature of the hexyldecyl group aids in penetrating bacterial membranes.
  • Apoptosis Induction: Interaction with cellular signaling pathways may trigger programmed cell death in malignant cells.

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility (in THF) λₘₐₓ (nm)
Target Compound <25 (liquid) High 420
2-Methylbenzo[b]thiophen-3-yl-dioxaborolane 80–85 Moderate 450
2-(Phenylethynyl)-dioxaborolane 60–65 Low 380
5-Chloro-2-methoxyphenyl-dioxaborolane 110–115 Moderate 320

Q & A

Q. What are the common synthetic routes for preparing 2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of thiophene derivatives. For example:

  • A thiophene precursor is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst.
  • Sterically hindered alkyl chains (e.g., 2-hexyldecyl) require optimized reaction temperatures (60–100°C) and anhydrous conditions to prevent side reactions.
  • Purification often involves flash column chromatography using hexane/ethyl acetate or hexane/CHCl3 gradients, yielding ~50–85% .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • <sup>1</sup>H and <sup>13</sup>C NMR : Confirm the presence of the thienyl group (δ 6.5–7.5 ppm for aromatic protons) and the 2-hexyldecyl chain (δ 0.5–2.5 ppm). Note that carbons directly bonded to boron may not appear due to quadrupolar relaxation .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C28H47BO2S has a theoretical MW of 458.33 g/mol).
  • FT-IR : Identifies B–O stretching vibrations (~1350 cm<sup>-1</sup>) and thiophene C–S bonds (~700 cm<sup>-1</sup>) .

Q. What are the primary applications of this compound in academic research?

  • Organic Electronics : The thienyl-boronic ester moiety enables use in π-conjugated polymers for organic photovoltaics (OPVs) or field-effect transistors (OFETs). The 2-hexyldecyl chain improves solubility in nonpolar solvents .
  • Cross-Coupling Reactions : Acts as a boronic ester reagent in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems .

Advanced Research Questions

Q. How does steric hindrance from the 2-hexyldecyl chain impact reaction efficiency in cross-coupling?

  • Reduced Reactivity : The bulky alkyl chain slows transmetalation steps in Suzuki couplings. Mitigation strategies include:
    • Using electron-deficient palladium catalysts (e.g., Pd(PPh3)4 with aryl chlorides).
    • Increasing reaction temperatures (80–110°C) and extending reaction times (24–48 hours).
  • Solubility Advantage : Enhances solubility in toluene or THF, enabling homogeneous reaction conditions .

Q. What methodologies address challenges in characterizing boron-containing intermediates?

  • <sup>11</sup>B NMR : Directly probes boron coordination (δ 10–35 ppm for sp<sup>2</sup>-hybridized boron).
  • X-ray Crystallography : Resolves boron geometry but requires high-purity crystals. For air-sensitive compounds, Schlenk techniques are critical .
  • TLC Monitoring with UV-Quenching Spots : Boronic esters often show strong UV absorption at 254 nm .

Q. How does this compound perform in electrochemical applications, such as battery electrolytes?

  • Stability Issues : The boronic ester group is prone to hydrolysis under humid conditions. Solutions include:
    • Anhydrous electrolyte formulations (e.g., with ionic liquids).
    • Protective coatings to minimize moisture exposure.
  • Ionic Conductivity : Limited due to the nonpolar alkyl chain, but fluorinated analogs (e.g., perfluoroalkyl derivatives) show improved conductivity .

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